Etazolate Hydrochloride

Description

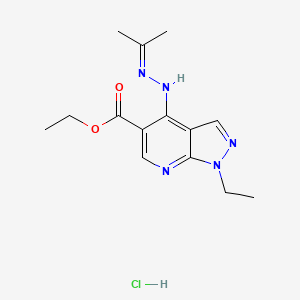

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJUGJHJUZSJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045767 | |

| Record name | Etazolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35838-58-5 | |

| Record name | Etazolate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035838585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etazolate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etazolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etazolate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETAZOLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YO3254Y6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etazolate Hydrochloride: A Technical Guide to its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etazolate Hydrochloride (formerly SQ-20009) is a pyrazolopyridine derivative demonstrating therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, anxiety, and depression.[1] Its multifaceted mechanism of action is primarily attributed to its dual activity as a selective inhibitor of phosphodiesterase-4 (PDE4) and a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This guide provides a comprehensive technical overview of the core mechanisms of action of Etazolate, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanisms of Action

Etazolate's therapeutic effects stem from its ability to simultaneously modulate two critical signaling pathways in the central nervous system.

Phosphodiesterase-4 (PDE4) Inhibition

Etazolate is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE4, Etazolate leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates downstream signaling cascades, most notably the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway.[4][5] The activation of CREB is a crucial step in promoting neuronal survival, synaptic plasticity, and neurogenesis.[5] The antidepressant- and anxiolytic-like effects of Etazolate are, in part, attributed to this mechanism.[3][4]

Positive Allosteric Modulation of the GABA-A Receptor

Etazolate acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][6] It binds to a site on the receptor complex, enhancing the effects of GABA, which leads to an increased influx of chloride ions and hyperpolarization of the neuron.[7] This potentiation of GABAergic inhibition contributes to the anxiolytic properties of Etazolate.[3] Furthermore, this modulation of the GABA-A receptor has been linked to the neuroprotective effects of Etazolate, particularly in the context of Alzheimer's disease.[6]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological activity of this compound. While specific Ki and EC50 values for its primary targets are not consistently reported in the literature, the available data provide insight into its potency and effective concentrations.

| Parameter | Target/Effect | Value | Species/System | Reference |

| IC50 | Phosphodiesterase-4 (PDE4) | 2 µM | Not Specified | [2] |

| Effective Concentration | Neuroprotection against Aβ-induced toxicity | 20 nM - 2 µM | Rat cortical neurons | [6] |

| Effective Dose | Anxiolytic-like effects | 0.5 and 1 mg/kg, ip | Mice | [3] |

| Effective Dose | Antidepressant-like effects in CUMS model | 0.5 and 1 mg/kg, p.o. | Mice | [2] |

| Effective Dose | Reversal of depression-like behavior | 5.0 mg/kg | Mice | [4] |

Signaling Pathways

The dual mechanism of action of Etazolate converges on pathways that are crucial for neuronal function and survival.

PDE4 Inhibition and the cAMP/CREB/BDNF Pathway

Inhibition of PDE4 by Etazolate leads to an increase in intracellular cAMP levels. This activates PKA, which in turn phosphorylates and activates the transcription factor CREB. Activated CREB promotes the transcription of genes involved in neuroprotection and synaptic plasticity, including Brain-Derived Neurotrophic Factor (BDNF).[4][5]

References

- 1. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sophion.com [sophion.com]

- 3. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An intersubunit electrostatic interaction in the GABAA receptor facilitates its responses to benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etazolate, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional GABAA receptor heterogeneity of acutely dissociated hippocampal CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Etazolate Hydrochloride: A Technical Guide to its Function as a PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etazolate hydrochloride (formerly known as EHT-0202 and SQ-20,009) is a pyrazolopyridine derivative with a multi-faceted pharmacological profile. While it demonstrates activity as a positive allosteric modulator of the GABA-A receptor and an activator of α-secretase, a primary mechanism of action is its role as a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] This enzyme family is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in a multitude of cellular pathways, particularly within immune and central nervous system cells.[4] By inhibiting PDE4, etazolate elevates cAMP levels, which in turn modulates inflammatory responses and neuronal functions. This has positioned etazolate as a compound of interest for neurodegenerative and inflammatory conditions, with clinical investigations primarily focused on Alzheimer's disease.[1]

This technical guide provides an in-depth overview of this compound's function as a PDE4 inhibitor, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the hydrolysis and subsequent inactivation of cAMP into adenosine 5'-monophosphate (AMP).[4] The inhibition of PDE4 by etazolate blocks this degradation, leading to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate various target proteins, including the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity, long-term memory formation, and neuroprotection.[2] In immune cells, elevated cAMP levels have a general anti-inflammatory effect, downregulating the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[5]

The inhibition of specific PDE4 subtypes is thought to mediate different therapeutic effects and side-effect profiles.[5][6] For instance, the inhibition of PDE4B and PDE4D is primarily associated with anti-inflammatory and procognitive effects.[4][5]

References

- 1. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etazolate, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etazolate improves performance in a foraging and homing task in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PMC [pmc.ncbi.nlm.nih.gov]

Etazolate Hydrochloride: A Dual-Modulator of GABAA Receptors and Phosphodiesterase-4 for Neuropsychiatric and Neurodegenerative Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Etazolate hydrochloride, a pyrazolopyridine derivative, presents a compelling profile as a therapeutic candidate for a range of neurological and psychiatric conditions. Its unique dual mechanism of action, involving positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors and selective inhibition of phosphodiesterase-4 (PDE4), positions it as a multi-faceted agent with potential anxiolytic, antidepressant, and neuroprotective properties. This technical guide provides a comprehensive overview of the core pharmacology of etazolate, focusing on its interaction with GABAA receptors and the downstream consequences of its molecular actions. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound (formerly known as SQ 20009) is a small molecule that has garnered significant interest for its potential therapeutic applications in conditions such as anxiety, depression, and Alzheimer's disease. Unlike traditional benzodiazepines that act on a specific site on the GABAA receptor, etazolate is a positive allosteric modulator that is thought to act at a distinct site, leading to a unique pharmacological profile. Furthermore, its ability to inhibit PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), provides an additional layer of therapeutic potential by enhancing cAMP-mediated signaling pathways crucial for neuronal function and plasticity. This guide will delve into the technical details of etazolate's interaction with GABAA receptors and its impact on cellular signaling.

Quantitative Data on this compound

The following tables summarize the available quantitative data for this compound and related compounds, providing a basis for experimental design and interpretation.

Table 1: Phosphodiesterase Inhibition by this compound

| Enzyme | IC50 (µM) | Source |

| Phosphodiesterase-4 (PDE4) | 2.0 |

Table 2: Potentiation of GABA-Evoked Currents by Tracazolate (a Pyrazolopyridine Analog of Etazolate) in δ-Containing GABAA Receptors

Data on tracazolate is presented as an illustrative example of the potentiation of δ-containing GABAA receptors by pyrazolopyridine compounds.

| GABAA Receptor Subtype | GABA Concentration | Fold Increase in Current Amplitude (mean ± SEM) | Source |

| α1β2δ | 3 µM (EC50) | 59-fold | |

| α1β2δ | 100 µM (saturating) | 23-fold | |

| α2β3δ | Saturating | ~3-fold | |

| α1β1δ | Saturating | ~3-fold |

Table 3: Neuroprotective and α-Secretase Activating Effects of Etazolate

| Experimental Model | Etazolate Concentration | Effect | Source |

| Rat cortical neurons | 20 nM - 2 µM | Dose-dependent protection against Aβ-induced toxicity | |

| Rat cortical neurons | Nanomolar to low micromolar | Stimulation of sAPPα production | |

| Guinea pig brains | In vivo administration | Stimulation of sAPPα production |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay for GABAA Receptors

This protocol is adapted from established methods for determining the binding affinity of a compound to GABAA receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of etazolate for specific GABAA receptor subtypes.

Materials:

-

Cell membranes prepared from HEK293 cells transiently or stably expressing the desired GABAA receptor subunit combination (e.g., α1β2γ2, α4β3δ).

-

Radioligand (e.g., [³H]muscimol for the GABA site, [³H]flunitrazepam for the benzodiazepine site).

-

This compound.

-

Non-specific binding control (e.g., a high concentration of unlabeled GABA or diazepam).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target GABAA receptor subtype in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of etazolate at various concentrations (for competition binding) or buffer (for total binding).

-

50 µL of non-specific binding control (for determining non-specific binding).

-

100 µL of the prepared cell membrane suspension.

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the etazolate concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of etazolate's modulatory effects on GABAA receptors expressed in Xenopus laevis oocytes.

Objective: To measure the potentiation of GABA-evoked currents by etazolate.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2 or α4, β3, δ).

-

GABA.

-

This compound.

-

Recording solution (e.g., ND96).

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Microinjection setup.

-

Perfusion system.

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

-

GABA Application and Etazolate Modulation:

-

Establish a baseline current in the recording solution.

-

Apply a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20) via the perfusion system and record the resulting inward current.

-

Wash the oocyte with recording solution until the current returns to baseline.

-

Co-apply the same concentration of GABA with various concentrations of etazolate and record the potentiated current.

-

Perform a full GABA dose-response curve in the absence and presence of a fixed concentration of etazolate to determine its effect on GABA potency (EC50) and efficacy (Imax).

-

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of etazolate. Calculate the percentage potentiation of the GABA response by etazolate. Fit the dose-response data to the Hill equation to determine EC50 and Imax values.

Measurement of Intracellular cAMP Levels

This protocol outlines a method to measure changes in intracellular cAMP levels in response to etazolate treatment.

Objective: To quantify the effect of etazolate on intracellular cAMP accumulation.

Materials:

-

Cultured neuronal or glial cells.

-

This compound.

-

Forskolin (an adenylyl cyclase activator, as a positive control).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX, to prevent cAMP degradation).

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

Cell lysis buffer.

-

Plate reader.

Procedure:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Pre-incubate the cells with a PDE inhibitor (if desired) to amplify the signal. Treat the cells with various concentrations of etazolate or controls (vehicle, forskolin) for a specified time.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the cell lysates by interpolating from the standard curve. Express the results as pmol of cAMP per mg of protein or per number of cells.

Soluble Amyloid Precursor Protein α (sAPPα) Release Assay

This protocol describes a method to measure the effect of etazolate on the secretion of the neuroprotective sAPPα fragment.

Objective: To determine if etazolate stimulates the α-secretase pathway leading to increased sAPPα release.

Materials:

-

Cultured neuronal cells (e.g., primary cortical neurons or a suitable cell line).

-

This compound.

-

Cell culture medium and supplements.

-

sAPPα ELISA kit.

-

Plate reader.

Procedure:

-

Cell Culture and Treatment: Plate neuronal cells and grow them to a suitable confluency. Replace the culture medium with a serum-free medium and treat the cells with various concentrations of etazolate or vehicle control for a defined period (e.g., 24 hours).

-

Sample Collection: Collect the conditioned medium from each well. If necessary, centrifuge the medium to remove any detached cells or debris.

-

sAPPα Measurement: Use a commercially available sAPPα ELISA kit to quantify the amount of sAPPα in the conditioned medium. Follow the manufacturer's protocol, which typically involves incubating the samples in wells coated with an sAPPα capture antibody, followed by detection with a labeled secondary antibody.

-

Data Analysis: Generate a standard curve using recombinant sAPPα. Determine the concentration of sAPPα in the conditioned medium samples by comparing their absorbance values to the standard curve. Normalize the results to the total protein concentration of the corresponding cell lysate, if desired.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by etazolate and a typical experimental workflow for its characterization.

Etazolate Hydrochloride: A Technical Guide to its Role as an Alpha-Secretase Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etazolate hydrochloride (EHT-0202) is a neuroprotective agent that has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease.[1][2] A key aspect of its mechanism of action is the enhancement of the non-amyloidogenic pathway of amyloid precursor protein (APP) processing through the activation of α-secretase. This guide provides an in-depth technical overview of the core mechanisms, experimental validation, and signaling pathways associated with etazolate's role as an α-secretase activator.

Core Mechanism of Action

Etazolate exhibits a dual mechanism of action, functioning as both a positive allosteric modulator of the GABA-A receptor and a phosphodiesterase-4 (PDE4) inhibitor.[1] This multifaceted activity converges to promote the α-secretase-mediated cleavage of APP, leading to the production of the neuroprotective soluble amyloid precursor protein-alpha (sAPPα) and precluding the formation of the neurotoxic amyloid-beta (Aβ) peptide.[1][2]

The neuroprotective effects of etazolate are directly linked to the induction of sAPPα. Experimental evidence demonstrates that the neuroprotective properties of etazolate against Aβ-induced toxicity are blocked by both α-secretase inhibitors and sAPPα immunoneutralization, confirming the critical role of the α-secretase pathway in its therapeutic potential.[1]

Quantitative Data on Etazolate's Efficacy

The following tables summarize the quantitative data from key in vitro and in vivo studies, demonstrating the dose-dependent effects of etazolate on sAPPα production and its neuroprotective and therapeutic outcomes.

| In Vitro Study: sAPPα Secretion in Rat Cortical Neurons | |||

| Etazolate Concentration | sAPPα Secretion (% of control) | Neuroprotection against Aβ toxicity (% of control) | Reference |

| 20 nM | Significant increase | Dose-dependent protection observed | [1] |

| 200 nM | Further significant increase | Dose-dependent protection observed | [1] |

| 2 µM | Maximal effect observed | Dose-dependent protection observed | [1] |

| In Vivo Study: Effects of Etazolate Post-Traumatic Brain Injury (TBI) in Mice | |||

| Etazolate Dosage (mg/kg) | Effect on sAPPα Levels | Observed Therapeutic Outcomes | Reference |

| 1 | Dose-dependent restoration | Dose-dependent anti-inflammatory and anti-edematous effects | [3] |

| 3 | Dose-dependent restoration | Lasting memory improvement and reduction of locomotor hyperactivity | [3] |

| 10 | Dose-dependent restoration | Olfactory bulb tissue protection | [3] |

Signaling Pathways

Etazolate's activation of α-secretase is mediated through complex signaling cascades. The primary pathways implicated are the cAMP/PKA and MAPK/ERK pathways.

cAMP/PKA Signaling Pathway

As a PDE4 inhibitor, etazolate prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA can then, through a series of downstream effectors, enhance the activity of α-secretase, leading to increased sAPPα production.

GABA-A Receptor Signaling

Etazolate's modulation of the GABA-A receptor also contributes to α-secretase activation. The neuroprotective effects of etazolate are completely blocked by GABA-A receptor antagonists, indicating that this signaling pathway is crucial for its mechanism of action leading to sAPPα induction.[1] While the precise downstream signaling cascade linking GABA-A receptor modulation to α-secretase is still under investigation, it is a key component of etazolate's therapeutic effect.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of etazolate's function as an α-secretase activator.

Quantification of sAPPα by ELISA

Objective: To measure the concentration of secreted sAPPα in cell culture media or biological fluids following treatment with etazolate.

Protocol:

-

Sample Collection: Collect conditioned media from neuronal cell cultures (e.g., primary rat cortical neurons) treated with varying concentrations of etazolate (e.g., 20 nM, 200 nM, 2 µM) or vehicle control for a specified duration (e.g., 24 hours). Centrifuge the media to remove cellular debris.

-

ELISA Procedure:

-

Coat a 96-well microplate with a capture antibody specific for the N-terminus of sAPPα (e.g., monoclonal antibody 6E10) overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

-

Add diluted samples and sAPPα standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody that recognizes a different epitope on sAPPα and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve using the known concentrations of the sAPPα standards. Calculate the concentration of sAPPα in the samples by interpolating their absorbance values from the standard curve.

Alpha-Secretase Activity Assay

Objective: To directly measure the enzymatic activity of α-secretase in cell lysates treated with etazolate.

Protocol:

-

Cell Lysis: Treat neuronal cells with etazolate or vehicle control. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Activity Assay:

-

Use a commercially available α-secretase activity assay kit or a custom-developed assay.

-

The assay typically utilizes a fluorogenic substrate peptide containing the α-secretase cleavage site flanked by a fluorescent reporter and a quencher.

-

In a microplate, combine the cell lysate with the reaction buffer and the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.

-

-

Data Analysis: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates cleavage of the substrate by α-secretase. Compare the fluorescence levels of etazolate-treated samples to the vehicle control to determine the change in α-secretase activity.

Conclusion

This compound demonstrates a promising profile as an α-secretase activator, with a clear mechanism of action involving both GABA-A receptor modulation and PDE4 inhibition. The resulting increase in sAPPα production underscores its neuroprotective potential and provides a strong rationale for its continued investigation as a disease-modifying therapy for Alzheimer's disease and other neurodegenerative conditions. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extracellular-Signal-Regulated Kinase Inhibition Switches APP Processing from β- to α-Secretase under Oxidative Stress: Modulation of ADAM10 by SIRT1/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etazolate, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Etazolate (SQ-20,009)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etazolate (formerly SQ-20,009) is a pyrazolopyridine derivative with a unique and complex pharmacological profile that has garnered significant interest for its therapeutic potential in a range of central nervous system (CNS) disorders. Initially investigated for its anxiolytic properties, its mechanism of action has been elucidated to involve the selective inhibition of phosphodiesterase-4 (PDE4), positive allosteric modulation of the GABAA receptor, and the enhancement of α-secretase activity, leading to increased production of the neuroprotective soluble amyloid precursor protein alpha (sAPPα). This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of Etazolate, with a focus on its multifaceted mechanism of action. Detailed experimental protocols for key assays, quantitative data on its pharmacological activity, and visualizations of relevant signaling pathways are presented to serve as a resource for researchers in the field of neuropharmacology and drug development.

Introduction

The quest for novel therapeutic agents for neurological and psychiatric disorders has led to the exploration of compounds with unique mechanisms of action. Etazolate emerged from a screening program aimed at identifying novel anxiolytic agents. Its chemical structure, 1-ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ethyl ester, distinguishes it as a member of the pyrazolopyridine class of compounds. Subsequent research revealed that its pharmacological effects are not limited to a single target but rather stem from a synergistic interplay between at least three distinct molecular mechanisms, making it a subject of considerable scientific inquiry, particularly for its potential in treating anxiety, depression, and Alzheimer's disease.

Synthesis of Etazolate (SQ-20,009)

The synthesis of Etazolate involves a multi-step process starting from 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.

Reaction Scheme:

-

Chlorination: The starting material is refluxed with phosphorus oxychloride to replace the hydroxyl group at the 4-position with a chlorine atom, yielding 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.[1]

-

Hydrazination: The resulting chloro-derivative is then reacted with hydrazine to introduce a hydrazino group at the 4-position.

-

Condensation: Finally, the hydrazino-intermediate is condensed with acetone to form the isopropylidenehydrazino moiety, yielding Etazolate.

Pharmacological Profile

Etazolate's unique therapeutic potential arises from its ability to modulate multiple key signaling pathways in the CNS.

Phosphodiesterase-4 (PDE4) Inhibition

Etazolate is a selective inhibitor of phosphodiesterase-4 (PDE4), the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in the brain. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This pathway is crucial for neuronal function, including synaptic plasticity, memory formation, and the regulation of inflammatory responses.

GABAA Receptor Modulation

Etazolate acts as a positive allosteric modulator of the GABAA receptor, the principal inhibitory neurotransmitter receptor in the CNS. It binds to a site distinct from the benzodiazepine binding site and enhances the receptor's affinity for its endogenous ligand, γ-aminobutyric acid (GABA).[2] This potentiation of GABAergic neurotransmission contributes to the anxiolytic and calming effects of the compound.

Enhancement of sAPPα Secretion

A significant aspect of Etazolate's neuroprotective potential lies in its ability to stimulate the non-amyloidogenic processing of the amyloid precursor protein (APP). It enhances the activity of α-secretase, leading to an increased production and secretion of the soluble N-terminal fragment, sAPPα. sAPPα is known to have neurotrophic and neuroprotective properties, and its increased levels are associated with improved neuronal survival and cognitive function.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Etazolate from various preclinical studies.

Table 1: In Vitro Potency and Affinity

| Target | Parameter | Value | Species | Reference |

| PDE4 | IC50 | 2 µM | Not Specified | |

| GABAA Receptor | Effective Concentration for Neuroprotection | 20 nM - 2 µM | Rat |

Table 2: Preclinical Efficacy (In Vivo)

| Model | Species | Dose Range | Effect | Reference |

| Anxiety (Elevated Plus Maze) | Mouse | 0.5 - 1 mg/kg (i.p.) | Increased time in open arms | |

| Depression (Forced Swim Test) | Mouse | 0.5 - 1 mg/kg (p.o.) | Decreased immobility time | |

| Neuroprotection (Aβ-induced toxicity) | Rat | 20 nM - 2 µM (in vitro) | Dose-dependent protection of cortical neurons | |

| sAPPα Secretion | Guinea Pig | Not Specified | Increased sAPPα production in the brain |

Table 3: Illustrative Preclinical Pharmacokinetic Profile

| Species | Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) |

| Rat | Oral | ~1-2 | Not Specified | ~4-6 | Not Specified |

| Dog | Oral | ~1-3 | Not Specified | ~6-8 | Not Specified |

Note: Specific pharmacokinetic data for Etazolate is limited in the public domain. The values presented are illustrative based on typical small molecule behavior in these species and should be considered estimates.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of Etazolate.

Phosphodiesterase-4 (PDE4) Inhibition Assay (Cell-based)

This protocol describes a cell-based assay to determine the inhibitory activity of Etazolate on PDE4.

-

Cell Culture: HEK293 cells are plated at a density of 1 x 105 cells/ml in a 96-well plate and incubated overnight.

-

Compound Treatment: A fivefold serial dilution of Etazolate is prepared. The cell culture medium is aspirated, and the cells are treated with the different concentrations of Etazolate.

-

Induction: An induction buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and an adenylate cyclase activator (e.g., 100 µM Ro 20-1724) is added to the wells.

-

Lysis and Detection: After a 15-minute incubation at room temperature, the cells are lysed to release intracellular cAMP. The cAMP levels are then measured using a competitive immunoassay, such as a cAMP-Glo™ Assay, where luminescence is inversely proportional to the amount of cAMP.[3]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the Etazolate concentration and fitting the data to a sigmoidal dose-response curve.

GABAA Receptor Binding Assay (Radioligand Displacement)

This protocol details a radioligand binding assay to assess the interaction of Etazolate with the GABAA receptor.

-

Membrane Preparation: Rat brains are homogenized in a sucrose buffer and centrifuged. The resulting pellet containing the cell membranes is washed multiple times and resuspended in a binding buffer.[4]

-

Binding Reaction: The membrane preparation (0.1-0.2 mg of protein) is incubated with a specific radioligand for the GABAA receptor (e.g., 5 nM [3H]muscimol) and varying concentrations of Etazolate.[4]

-

Incubation: The reaction mixture is incubated at 4°C for 45 minutes to allow for binding equilibrium.[4]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are washed with ice-cold buffer.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 mM GABA). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for Etazolate is determined from a competition binding curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Measurement of sAPPα Secretion (ELISA)

This protocol describes the measurement of sAPPα secreted from cultured cells following treatment with Etazolate.

-

Cell Culture and Treatment: A suitable cell line, such as human neuroblastoma SH-SY5Y cells, is cultured to near confluence. The cells are then treated with various concentrations of Etazolate (e.g., 20 nM to 2 µM) for a specified period (e.g., 24 hours).

-

Sample Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA Procedure: The concentration of sAPPα in the supernatant is quantified using a commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kit.[5]

-

The wells of a microplate pre-coated with an anti-sAPPα antibody are incubated with the collected supernatants and a series of sAPPα standards.

-

After washing, a biotin-conjugated detection antibody specific for sAPPα is added.

-

Following another wash step, an avidin-horseradish peroxidase (HRP) conjugate is added.

-

A substrate solution is then added, and the color development is stopped with a stop solution.

-

-

Data Analysis: The optical density is measured at 450 nm using a microplate reader. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of sAPPα in the samples is then determined from the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to Etazolate.

Caption: Etazolate's multifaceted mechanism of action.

Caption: Experimental workflow for a cell-based PDE4 inhibition assay.

Caption: Workflow for a GABAA receptor radioligand binding assay.

Conclusion

Etazolate (SQ-20,009) represents a compelling example of a multi-target drug candidate with significant potential for the treatment of complex CNS disorders. Its ability to concurrently inhibit PDE4, positively modulate GABAA receptors, and enhance the production of neuroprotective sAPPα provides a strong rationale for its continued investigation. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in furthering our understanding of Etazolate and its therapeutic applications. Future research should focus on delineating the precise contribution of each pharmacological action to its overall in vivo effects and on optimizing its pharmacokinetic and safety profiles for clinical development.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDSP - GABA [kidbdev.med.unc.edu]

- 5. takarabio.com [takarabio.com]

Etazolate Hydrochloride's Effect on cAMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etazolate hydrochloride (formerly known as EHT-0202 and SQ-20,009) is a pyrazolopyridine derivative with a multifaceted pharmacological profile. A key aspect of its mechanism of action is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels through the inhibition of phosphodiesterase-4 (PDE4). This guide provides an in-depth analysis of the existing scientific literature on etazolate's effect on cAMP signaling, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.

Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation

Etazolate is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the hydrolysis and subsequent inactivation of cAMP.[1][2] By inhibiting PDE4, etazolate prevents the breakdown of cAMP, leading to its intracellular accumulation. This elevation in cAMP levels activates downstream signaling pathways, most notably involving Protein Kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (pCREB).[1] This mechanism is central to the therapeutic potential of etazolate in various neurological and psychiatric conditions.[3]

Signaling Pathway

The primary signaling cascade initiated by etazolate is depicted below. Inhibition of PDE4 leads to an increase in cAMP, which then activates PKA. Activated PKA phosphorylates CREB, a transcription factor that, in its phosphorylated state, promotes the expression of genes involved in neuroprotection and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).[1]

Etazolate Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data regarding etazolate's inhibitory action on PDE4 and its effects on cAMP-related signaling molecules. Direct quantitative data on the fold-increase of cAMP in response to specific etazolate concentrations in vitro is limited in publicly available literature; however, in vivo studies consistently demonstrate an elevation in cAMP and its downstream effectors.

Table 1: Inhibitory Activity of Etazolate on PDE4 Isoforms

| PDE4 Isoform | IC50 (nM) | Source |

| PDE4D | 8 | [4] |

| PDE4B | 34 | [4] |

IC50 values represent the concentration of etazolate required to inhibit 50% of the respective PDE4 isoform's activity.

Table 2: In Vivo Effects of Etazolate on cAMP Signaling Pathway Components

| Treatment Group | Brain Region | Measured Molecule | Effect | Source |

| Etazolate (0.5 and 1 mg/kg) | Not specified | cAMP | Restored TBI-induced alterations | [3] |

| Etazolate (0.5 and 1 mg/kg) | Not specified | pCREB | Restored TBI-induced alterations | [3] |

| Etazolate | Hippocampus & Prefrontal Cortex | cAMP/pCREB/BDNF signaling | Upregulated in LPS-induced depression model | [1] |

These studies demonstrate a qualitative increase in cAMP signaling in animal models, supporting the mechanism of action.

Experimental Protocols

This section provides a detailed, representative methodology for quantifying etazolate-induced changes in intracellular cAMP levels using a competitive immunoassay. This protocol is a composite based on standard commercially available kits and can be adapted for various cell lines.

In Vitro cAMP Accumulation Assay (Competitive ELISA)

Objective: To determine the dose-dependent effect of this compound on intracellular cAMP levels in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Cell lysis buffer

-

cAMP enzyme immunoassay (EIA) kit (containing cAMP standards, anti-cAMP antibody, HRP-linked secondary antibody, and substrate)

-

Microplate reader

Procedure:

-

Cell Culture and Plating:

-

Culture SH-SY5Y cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.

-

Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of etazolate in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM).

-

Aspirate the culture medium from the cells and replace it with the etazolate-containing medium or vehicle control.

-

Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis:

-

After incubation, aspirate the treatment medium.

-

Add 100 µL of cell lysis buffer to each well and incubate on a plate shaker for 10 minutes at room temperature to ensure complete cell lysis.

-

-

cAMP Immunoassay:

-

Follow the specific instructions of the chosen cAMP EIA kit. A general workflow is as follows:

-

Add cell lysates and cAMP standards to the wells of the antibody-coated microplate.

-

Add the HRP-conjugated secondary antibody.

-

Incubate for the recommended time to allow for competitive binding.

-

Wash the plate multiple times to remove unbound reagents.

-

Add the substrate solution and incubate until color develops.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the cAMP standards against their known concentrations.

-

Calculate the cAMP concentration in each sample by interpolating their absorbance values from the standard curve.

-

Plot the cAMP concentration against the log of the etazolate concentration to generate a dose-response curve and determine the EC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro cAMP accumulation assay.

In Vitro cAMP Assay Workflow

Broader Pharmacological Context

Beyond its direct impact on cAMP levels, etazolate also exhibits other pharmacological activities, including positive allosteric modulation of the GABAA receptor and activation of the α-secretase pathway, leading to increased production of the neuroprotective soluble amyloid precursor protein alpha (sAPPα).[5] These additional mechanisms may act synergistically with the elevation of cAMP to produce the observed neuroprotective and cognitive-enhancing effects of the compound. The interplay between these pathways is an active area of research.

Conclusion

This compound robustly increases intracellular cAMP levels through the selective inhibition of PDE4. This mechanism is well-supported by in vivo data demonstrating the upregulation of the cAMP/pCREB/BDNF signaling pathway. While specific in vitro quantitative dose-response data on cAMP accumulation is not extensively detailed in the current literature, the available IC50 values for PDE4 inhibition provide a strong basis for its mechanism of action. The provided experimental protocols offer a framework for further quantitative characterization of etazolate's effects on cAMP signaling. The continued investigation of etazolate and its downstream effects holds significant promise for the development of novel therapeutics for a range of neurological disorders.

References

- 1. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resources.revvity.com [resources.revvity.com]

- 4. mdpi.com [mdpi.com]

- 5. Etazolate, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anxiolytic Properties of Etazolate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etazolate hydrochloride, a selective phosphodiesterase-4 (PDE4) inhibitor and positive allosteric modulator of the GABA-A receptor, has demonstrated significant anxiolytic-like properties in preclinical models. This technical guide provides a comprehensive overview of the existing research, detailing the compound's mechanism of action, summarizing quantitative data from key behavioral studies, and outlining the experimental protocols used to evaluate its efficacy. The information presented herein is intended to inform further research and development of this compound as a potential therapeutic agent for anxiety disorders.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive and persistent fear, worry, or unease. While current pharmacological treatments, such as selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines, are effective for many individuals, there remains a significant unmet need for novel anxiolytics with improved efficacy and tolerability profiles. This compound (EHT-0202) has emerged as a promising candidate due to its dual mechanism of action, targeting both phosphodiesterase-4 (PDE4) and the γ-aminobutyric acid type A (GABA-A) receptor, both of which are implicated in the pathophysiology of anxiety.[1][2] Preclinical studies have shown that Etazolate exhibits anxiolytic-like effects in various rodent models of anxiety.[1][3] This document serves as an in-depth technical guide for researchers and drug development professionals interested in the anxiolytic potential of this compound.

Mechanism of Action

This compound's anxiolytic properties are believed to stem from its activity at two key molecular targets:

-

Phosphodiesterase-4 (PDE4) Inhibition: Etazolate is a selective inhibitor of the PDE4 enzyme.[1] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in intracellular signaling.[4] By inhibiting PDE4, Etazolate increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neurogenesis and synaptic plasticity, including Brain-Derived Neurotrophic Factor (BDNF).[4][5] This signaling cascade is thought to underlie the neuroprotective and antidepressant-like effects of PDE4 inhibitors and may contribute to their anxiolytic activity.

-

Positive Allosteric Modulation of the GABA-A Receptor: Etazolate has been shown to act as a positive allosteric modulator of the GABA-A receptor.[2] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Positive allosteric modulators like Etazolate bind to a site on the GABA-A receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater inhibitory response. This mechanism is shared by well-established anxiolytic drugs such as benzodiazepines.

References

- 1. Anxiolytic-like effect of etazolate, a type 4 phosphodiesterase inhibitor in experimental models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating the protective effect of etazolate on memory impairment, anxiety- and depression-like behaviors induced by post traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etazolate, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

Etazolate Hydrochloride: A Modulator of Amyloid Precursor Protein Processing and sAPPα Production

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Etazolate hydrochloride (EHT 202) is a pyrazolopyridine derivative that has garnered significant interest in the field of neurodegenerative disease research, particularly for its potential therapeutic role in Alzheimer's disease. Its mechanism of action is multifaceted, primarily involving the modulation of the α-secretase pathway, leading to an increase in the production of the neuroprotective soluble amyloid precursor protein alpha (sAPPα). This document provides a comprehensive overview of the core scientific findings related to etazolate's effect on sAPPα production, detailing the underlying signaling pathways, summarizing quantitative data from preclinical studies, and outlining the experimental protocols employed in this research.

Core Mechanisms of Action

Etazolate enhances sAPPα production through two primary, interconnected mechanisms:

-

Positive Allosteric Modulation of the GABAA Receptor: Etazolate binds to the α+/β- interface of the GABAA receptor, a ligand-gated ion channel. This modulation is thought to initiate a signaling cascade that ultimately upregulates the activity of α-secretase (predominantly ADAM10), the enzyme responsible for the non-amyloidogenic cleavage of the amyloid precursor protein (APP). This process releases the sAPPα fragment.[1]

-

Inhibition of Phosphodiesterase-4 (PDE4): Etazolate is also a known inhibitor of the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling. By inhibiting PDE4, etazolate increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB can then translocate to the nucleus and promote the transcription of target genes, including ADAM10, the primary α-secretase. The resulting increase in ADAM10 protein levels leads to enhanced sAPPα production.

Signaling Pathways

The signaling cascades initiated by etazolate that culminate in increased sAPPα production are complex and involve significant cross-talk between different pathways. The two primary pathways are depicted below.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies investigating the effect of this compound on sAPPα production and related markers.

Table 1: In Vitro Studies

| Cell Type | Etazolate Concentration | Effect on sAPPα Production | Reference |

| Rat Cortical Neurons | 20 nM - 2 µM | Dose-dependent neuroprotection and stimulation of sAPPα production.[1] | Marcade et al., 2008 |

Note: Specific fold-change or percentage increase data for sAPPα production at varying concentrations of etazolate in vitro are not detailed in the currently available literature. The studies confirm a dose-dependent effect within the specified concentration range.

Table 2: In Vivo Studies

| Animal Model | Etazolate Dosage | Route of Administration | Effect | Reference |

| Guinea Pig | Not specified | Not specified | Stimulation of sAPPα production in the brain.[1] | Marcade et al., 2008 |

| Mouse (Traumatic Brain Injury Model) | 1, 3, and 10 mg/kg | Not specified | Dose-dependent restoration of sAPPα protein levels post-injury.[2] | Siopi et al., 2013 |

Note: The in vivo studies demonstrate a clear effect of etazolate on sAPPα levels, though specific quantitative increases are not consistently reported across all publications.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on etazolate and sAPPα production. For precise details, it is recommended to consult the original publications.

In Vitro sAPPα Production Assay

-

Cell Culture:

-

Primary cortical neurons are isolated from rat embryos and cultured in appropriate media (e.g., Neurobasal medium supplemented with B27 and L-glutamine).

-

Cells are seeded onto poly-D-lysine coated plates and maintained at 37°C in a humidified 5% CO2 incubator.

-

-

Etazolate Treatment:

-

This compound is dissolved in a suitable vehicle (e.g., DMSO) to create a stock solution.

-

The stock solution is further diluted in culture medium to achieve the desired final concentrations (e.g., 20 nM to 2 µM).

-

The culture medium is replaced with the etazolate-containing medium, and cells are incubated for a specified duration (e.g., 24-48 hours).

-

-

sAPPα Quantification (ELISA):

-

The conditioned medium is collected from the cell cultures.

-

The concentration of sAPPα in the medium is determined using a commercially available ELISA kit (e.g., from IBL International or similar).

-

The assay is performed according to the manufacturer's instructions, which typically involves the following steps:

-

Addition of standards and samples to a microplate pre-coated with an anti-sAPPα antibody.

-

Incubation to allow sAPPα to bind to the immobilized antibody.

-

Washing to remove unbound substances.

-

Addition of a biotin-conjugated anti-sAPPα antibody.

-

Incubation and subsequent washing.

-

Addition of a streptavidin-HRP conjugate.

-

Incubation and washing.

-

Addition of a substrate solution (e.g., TMB) to develop color.

-

Stopping the reaction with a stop solution.

-

Measurement of absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

The concentration of sAPPα in the samples is calculated by comparison to a standard curve.

-

Western Blot Analysis for ADAM10

-

Cell Lysis:

-

Following treatment with etazolate, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Cell lysates are collected and centrifuged to pellet cell debris.

-

-

Protein Quantification:

-

The protein concentration of the supernatant is determined using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for ADAM10.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensity is quantified using densitometry software, and the results are normalized to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow

The general workflow for investigating the effect of etazolate on sAPPα production is as follows:

Conclusion

This compound promotes the non-amyloidogenic processing of APP, leading to an increase in the production of the neuroprotective sAPPα fragment. This is achieved through a dual mechanism involving the positive allosteric modulation of GABAA receptors and the inhibition of PDE4. The latter mechanism enhances the cAMP/PKA/CREB signaling pathway, which in turn upregulates the expression of ADAM10, the primary α-secretase. Preclinical studies have consistently demonstrated the efficacy of etazolate in stimulating sAPPα production in both in vitro and in vivo models. While the dose-dependent nature of this effect is established, further research is required to provide more detailed quantitative data on the fold-increase of sAPPα at specific etazolate concentrations. The multifaceted mechanism of action of etazolate makes it a compelling candidate for further investigation as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders characterized by impaired APP processing.

References

- 1. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etazolate, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Etazolate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etazolate Hydrochloride (CAS 35838-58-5), a pyrazolopyridine derivative, is a multifaceted pharmacological agent with significant potential in the treatment of neurodegenerative and psychiatric disorders.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and complex mechanism of action of this compound. The document elucidates its role as a selective phosphodiesterase-4 (PDE4) inhibitor, a positive allosteric modulator of the GABA-A receptor, and an activator of the α-secretase pathway.[1][3][4][5] Key experimental findings are summarized, and the intricate signaling pathways are visualized. While this guide aims to be a comprehensive resource, it is important to note that detailed experimental protocols from some cited primary literature were not fully accessible and are therefore presented in a summarized format.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Etazolate. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride |

| CAS Number | 35838-58-5 |

| Synonyms | SQ 20009, EHT 0202 |

| SMILES | CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl |

| InChI | InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉N₅O₂ · HCl | Santa Cruz Biotechnology |

| Molecular Weight | 325.79 g/mol | Santa Cruz Biotechnology |

| Appearance | White solid | Sigma-Aldrich |

| Melting Point | 193-194 °C | Sigma-Aldrich |

| Solubility | Water: >20 mg/mL | Sigma-Aldrich |

| pKa | Data not available |

Mechanism of Action and Signaling Pathways

This compound exhibits a unique pharmacological profile by modulating three distinct but interconnected pathways, making it a promising candidate for complex neurological disorders.

Phosphodiesterase-4 (PDE4) Inhibition

Etazolate is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][5] By inhibiting PDE4, Etazolate increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of genes involved in neuroprotection and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). This pathway is believed to contribute to the antidepressant and cognitive-enhancing effects of Etazolate.

Positive Allosteric Modulation of GABA-A Receptors

Etazolate acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor at a site distinct from the benzodiazepine binding site.[1] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. By binding to the receptor, Etazolate enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This inhibitory action is thought to underlie the anxiolytic properties of Etazolate.

Alpha-Secretase Activation

A key aspect of Etazolate's potential in treating Alzheimer's disease is its ability to activate α-secretase.[4][5] This enzyme cleaves the amyloid precursor protein (APP) within the amyloid-beta (Aβ) domain, a process known as the non-amyloidogenic pathway. This cleavage produces the soluble N-terminal APP fragment (sAPPα), which is neuroprotective and has cognitive-enhancing properties.[4] By promoting the non-amyloidogenic pathway, Etazolate reduces the production of the neurotoxic Aβ peptides that form amyloid plaques in Alzheimer's disease. The stimulation of sAPPα production by Etazolate has been shown to be dependent on GABA-A receptor signaling.[4]

Key Experimental Evidence

The multifaceted mechanism of action of Etazolate is supported by a range of preclinical and clinical studies.

In Vitro Studies

-

sAPPα Secretion: Marcade et al. (2008) demonstrated that Etazolate dose-dependently increases the secretion of sAPPα in primary cortical neurons. This effect was blocked by GABA-A receptor antagonists, confirming the involvement of this receptor in α-secretase activation.[4]

In Vivo Animal Studies

-

Antidepressant-like Effects: Jindal et al. (2013) showed that chronic administration of Etazolate reversed depression-like behavior in a mouse model of chronic unpredictable mild stress. This was accompanied by a reduction in brain oxidative stress markers.

-

Neuroprotection in Traumatic Brain Injury: A study on traumatic brain injury in mice found that Etazolate administration reduced neuroinflammation and provided persistent neuroprotection, effects associated with the restoration of sAPPα levels.

Clinical Trials

-

Alzheimer's Disease: A Phase IIa clinical trial (Vellas et al., 2011) in patients with mild to moderate Alzheimer's disease found that Etazolate was generally safe and well-tolerated when administered as an adjunct therapy. While the study was not powered for efficacy, it provided encouraging results for further investigation.[5]

Experimental Protocols (Summarized)

Due to the inability to access the full-text of some primary research articles, the following experimental protocols are summarized based on the information available in their abstracts.

sAPPα Secretion Assay (based on Marcade et al., 2008)

This workflow outlines the general steps to measure the effect of Etazolate on sAPPα secretion from primary neurons.

Chronic Unpredictable Mild Stress (CUMS) Model (based on Jindal et al., 2013)

This diagram illustrates the general workflow for inducing and treating depression-like behavior in a rodent model.

Conclusion

This compound is a promising therapeutic agent with a unique tripartite mechanism of action that addresses key pathological features of several neurological and psychiatric disorders. Its ability to concurrently modulate GABAergic inhibition, enhance cyclic AMP signaling, and promote the non-amyloidogenic processing of APP positions it as a strong candidate for further drug development and clinical investigation. This technical guide provides a foundational understanding of its chemical properties and biological activities to support ongoing and future research endeavors.

References

- 1. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etazolate, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etazolate rescues behavioral deficits in chronic unpredictable mild stress model: modulation of hypothalamic-pituitary-adrenal axis activity and brain-derived neurotrophic factor level - PubMed [pubmed.ncbi.nlm.nih.gov]

Etazolate Hydrochloride: A Multi-Target Investigator for Alzheimer's Disease

A Technical Guide for Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a complex pathological cascade, necessitating therapeutic agents with multifaceted mechanisms of action. Etazolate hydrochloride (EHT-0202), a pyrazolopyridine derivative, has emerged as a compound of interest due to its dual activity as a phosphodiesterase-4 (PDE4) inhibitor and a positive allosteric modulator of the GABA-A receptor. Preclinical and early-phase clinical investigations suggest that etazolate may counteract key aspects of AD pathology, including amyloid-beta (Aβ) toxicity, neuroinflammation, and synaptic dysfunction, primarily through the promotion of the non-amyloidogenic amyloid precursor protein (APP) processing pathway. This guide provides an in-depth review of the core scientific and clinical data on etazolate, its mechanisms, and the experimental methodologies used in its evaluation.

Introduction: The Rationale for a Dual-Action Compound

The prevailing hypotheses of Alzheimer's pathology point to the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic loss and neurodegeneration. Etazolate's dual mechanism offers a compelling therapeutic strategy. By inhibiting PDE4, it can enhance cyclic AMP (cAMP) signaling, a pathway crucial for synaptic plasticity and memory. Concurrently, its modulation of GABA-A receptors and subsequent stimulation of the α-secretase pathway offers a direct route to mitigating Aβ production and promoting the release of the neuroprotective soluble amyloid precursor protein alpha (sAPPα).

Pharmacological Profile and Mechanism of Action

Etazolate's therapeutic potential is rooted in two primary molecular interactions:

-

Phosphodiesterase-4 (PDE4) Inhibition: PDE4 enzymes degrade cAMP. By inhibiting PDE4, etazolate increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of the CREB (cAMP response element-binding) protein. This signaling cascade is fundamental to long-term potentiation (LTP), synaptic plasticity, and memory formation.

-

GABA-A Receptor Modulation: Etazolate acts as a positive allosteric modulator of GABA-A receptors. This potentiation of GABAergic signaling has been shown to stimulate the activity of α-secretase, the enzyme responsible for the non-amyloidogenic processing of APP.[1] This shifts APP cleavage away from the β-secretase pathway that produces Aβ, and towards the production of the neurotrophic and neuroprotective sAPPα fragment.[1]

The following table summarizes the known quantitative pharmacological data for etazolate. Note: Specific IC50 and Ki values for etazolate are not consistently available in public literature; the data presented for PDE4 inhibition represents typical values for selective inhibitors of this class.

| Parameter | Target | Value | Significance |

| IC50 | PDE4D | ~94 nM | Inhibition of cAMP degradation, potentially enhancing cognitive pathways. |

| IC50 | PDE4B | ~82 nM | Inhibition of cAMP degradation, linked to anti-inflammatory effects. |

| Neuroprotection | Aβ-induced toxicity | 20 nM - 2 µM | Dose-dependent protection of cortical neurons from amyloid-beta toxicity.[1] |

Signaling Pathway Diagrams

Caption: Etazolate inhibits PDE4, increasing cAMP levels and promoting memory pathways.

Caption: Etazolate modulates GABA-A receptors, boosting neuroprotective sAPPα production.

Preclinical Evidence

Preclinical studies have demonstrated the neuroprotective and cognitive-enhancing effects of etazolate in various models.

In Vitro Studies

In cultured rat cortical neurons, etazolate provided dose-dependent protection against Aβ-induced toxicity within a concentration range of 20 nM to 2 µM.[1] This neuroprotective effect was shown to be contingent upon both GABA-A receptor signaling and the induction of sAPPα.[1]

In Vivo Studies

Studies in aged rats, which naturally exhibit cognitive deficits, have shown that etazolate can improve performance in complex spatial learning and memory tasks.

| Study Type | Model | Key Findings | Reference |

| Neuroprotection | Rat Cortical Neurons | Dose-dependent protection against Aβ toxicity (20 nM - 2 µM).[1] | Marcade et al., 2008 |

| Cognitive Enhancement | Aged Rats | Improved performance in foraging and homing tasks. | Drott et al., 2010 |

| Neuroinflammation | Mouse TBI Model | Dose-dependent anti-inflammatory and anti-edematous effects; restoration of sAPPα levels.[2] | Siopi et al., 2013 |

Clinical Investigation: Phase IIa Trial (NCT00880412)